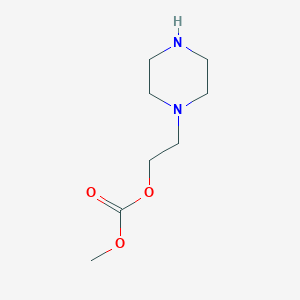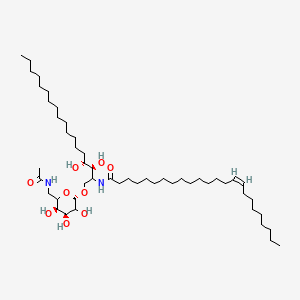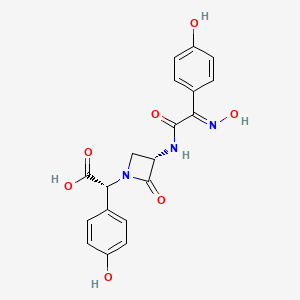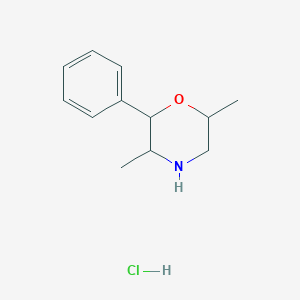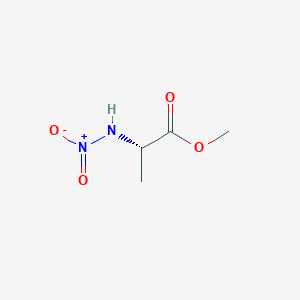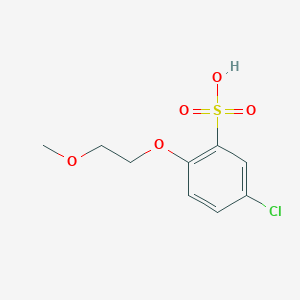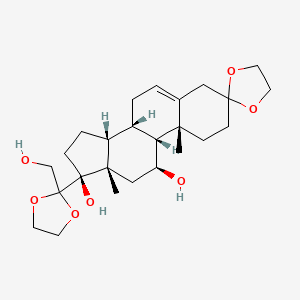
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is a biochemical used for proteomics research . It has a molecular formula of C25H38O7 and a molecular weight of 450.573 . This compound is an intermediate in the preparation of Cortisol derivatives .
Molecular Structure Analysis
The molecular structure of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is complex, with multiple functional groups. The InChI representation of the molecule isInChI=1S/C25H38O7/c1-21-7-8-23 (29-9-10-30-23)13-16 (21)3-4-17-18-5-6-24 (28,25 (15-26)31-11-12-32-25)22 (18,2)14-19 (27)20 (17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D . Physical And Chemical Properties Analysis
The melting point of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is 177-182 °C, and its predicted boiling point is 614.6±55.0 °C . It is soluble in chloroform and methanol .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis
Hydantoin derivatives, which share structural similarities with the compound , have been extensively studied for their diverse biological and pharmacological activities. These activities span therapeutic and agrochemical applications, indicating the potential of "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" in similar contexts. Hydantoins serve as a crucial scaffold in drug discovery, supported by several medications currently in use, such as phenytoin and enzalutamide. Their significance is further underscored by their role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is an efficient method for the synthesis of hydantoins, highlighting a potential synthetic route for "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" (Shaikh et al., 2023).
Synthetic Organic Chemistry
The Wieland-Miescher ketone, a related compound, underscores the utility of ketals in synthetic organic chemistry, particularly in total synthesis. Protocols for treating ketals like the Wieland-Miescher ketone are crucial, as they can undergo modifications such as oxidation, reduction, and electrophilic or nucleophilic addition. The protection of non-conjugated and conjugated carbonyl groups with glycol or ethanedithiol, respectively, demonstrates the versatility of ketals in modifying chemical structures, which could be applied to "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" for potential use in total synthesis (Liu, 2019).
Materials Science
In materials science, the catalytic acetalization of glycerol to acetals and ketals for use as fuel additives showcases a practical application of ketals. This process, facilitated by acid-catalyzed reactions with aldehydes and ketones, points to the relevance of "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" in the development of sustainable materials and energy sources. The use of heterogeneous catalysts in this context underlines the compound's potential in green chemistry applications (Talebian-Kiakalaieh et al., 2018).
Propriétés
IUPAC Name |
(8'S,9'R,10'R,11'S,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19-,20-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNDCCFKYHDT-STNDHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

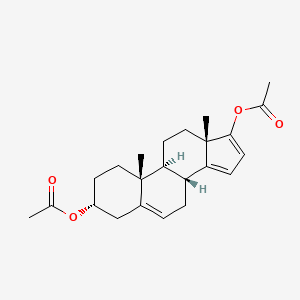
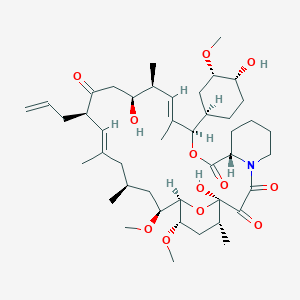
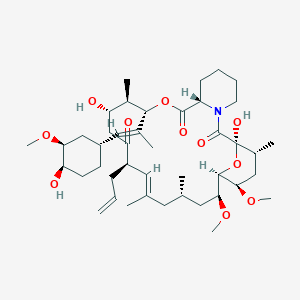

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
